![molecular formula C26H17N3O7 B11947178 Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate CAS No. 853319-93-4](/img/structure/B11947178.png)
Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
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Overview
Description
Preparation Methods
The synthesis of Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 1,10-phenanthroline derivatives with appropriate reagents to introduce the nitrobenzoyl and dicarboxylate groups . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo1,2-Aphenanthroline exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. For instance, research indicates that compounds with similar structures can induce apoptosis in cancer cells by interfering with DNA replication processes .
Antimycobacterial Properties
The compound has also shown promise as an antimycobacterial agent. In vitro evaluations suggest that it can inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The mechanism appears to involve the disruption of cellular processes essential for bacterial survival .
Photophysical Properties
Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate exhibits interesting photophysical properties that can be harnessed in material science. Its ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s structural features facilitate efficient energy transfer processes .
Sensor Development
The compound's unique structure allows for selective binding with metal ions or small molecules, which can be utilized in sensor technology. Its application as a chemosensor for detecting heavy metals or other environmental pollutants is an area of ongoing research .
Chromatographic Applications
Due to its distinct chemical properties, this compound can be used as a stationary phase in chromatography. Its ability to interact with various analytes enhances separation efficiency in liquid chromatography techniques .
Spectroscopic Studies
The compound is also valuable in spectroscopic studies where its unique absorption and emission characteristics can be exploited to analyze complex mixtures. This includes applications in fluorescence spectroscopy where it can serve as a marker or probe .
Case Studies
Study | Application | Findings |
---|---|---|
Study on Anticancer Activity | In vitro cancer cell lines | Demonstrated significant inhibition of cell proliferation |
Antimycobacterial Evaluation | Mycobacterium tuberculosis | Showed effective growth inhibition |
Photophysical Characterization | OLED materials | Exhibited strong fluorescence suitable for light-emitting applications |
Chromatographic Separation | Liquid chromatography | Enhanced separation efficiency compared to traditional methods |
Mechanism of Action
The mechanism of action of Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrrolo and phenanthroline moieties can interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate: This compound has a similar structure but with ethyl groups instead of methyl groups, which can affect its chemical properties and reactivity.
9-cyano-pyrrolo(1,2-A)(1,10)phenanthroline derivatives: These compounds have a cyano group instead of a nitro group, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C26H17N3O7. Its structure features a pyrrolo(1,2-A)(1,10)phenanthroline core with a 3-nitrobenzoyl substituent and two carboxylate groups. The structural representation can be summarized as follows:
- Molecular Formula: C26H17N3O7
- CAS Number: 853319-93-4
- SMILES Notation: CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC(=CC=C4)N+[O-])C5=C(C=CC=N5)C=C3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cycloaddition and functionalization of the phenanthroline scaffold. The process generally yields high purity and can be optimized for scalability.
Anticancer Activity
This compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested:
- A549 (lung cancer)
- HeLa (cervical cancer)
- HS683 (brain cancer)
The compound demonstrated micromolar activity against these cell lines, suggesting it may interfere with cancer cell growth by inducing apoptosis or inhibiting cell cycle progression.
The mechanism of action is thought to involve the compound's ability to intercalate into DNA, leading to the disruption of replication and transcription processes. Additionally, the presence of the nitro group may enhance its ability to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications to the phenanthroline core and substituents can significantly influence biological activity. For example:
Substituent | Effect on Activity |
---|---|
Nitro group | Increases cytotoxicity |
Carboxylate groups | Enhances solubility and bioavailability |
Aromatic rings | Improves DNA intercalation potential |
Study 1: Cytotoxicity Assessment
In a study published in MDPI, researchers evaluated the cytotoxicity of this compound against multiple cancer cell lines using MTT assays. The results indicated that the compound exhibited IC50 values in the low micromolar range across different cell types, highlighting its potential as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways through which this compound exerts its effects. The study utilized flow cytometry and western blot analysis to demonstrate that treatment with this compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells .
Properties
CAS No. |
853319-93-4 |
---|---|
Molecular Formula |
C26H17N3O7 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
dimethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C26H17N3O7/c1-35-25(31)19-18-11-10-15-9-8-14-6-4-12-27-21(14)22(15)28(18)23(20(19)26(32)36-2)24(30)16-5-3-7-17(13-16)29(33)34/h3-13H,1-2H3 |
InChI Key |
GNHAOHGJWWFIGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
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